molecular formula C19H17F2N3O2 B2354554 N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1211840-29-7

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2354554
CAS No.: 1211840-29-7
M. Wt: 357.361
InChI Key: GXXKOLOGKRIALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17F2N3O2 and its molecular weight is 357.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives have been a subject of interest due to their potential in medicinal chemistry. For example, Jasinski et al. (2012) synthesized and characterized two new pyrazoline derivatives with significant emphasis on crystal structures stabilized by various intermolecular interactions, such as hydrogen bonds and weak N–H…F interactions (Jasinski et al., 2012). Although not directly related, this research underscores the importance of structural analysis in developing compounds with potential biological activity.

Anticancer Activities

Research on the anticancer activities of pyrazole derivatives has shown promising results. Ahsan et al. (2018) synthesized a series of pyrazoline analogues evaluated for cytotoxicity against breast cancer cell lines, with certain compounds displaying significant cytotoxicity (Ahsan et al., 2018). This suggests the potential of pyrazole derivatives in the development of new anticancer agents.

Antimycobacterial Evaluation

A series of N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated for their antitubercular activity. The compound 4c showed promising activity against Mycobacterium tuberculosis, highlighting the potential of pyrazole derivatives in antimycobacterial therapy (Ahsan et al., 2011).

Antiproliferative Activities

Mert et al. (2014) explored the antiproliferative activities of pyrazole-sulfonamide derivatives against HeLa and C6 cell lines. Some compounds exhibited broad spectrum antitumor activity, comparable to commonly used anticancer drugs, suggesting their potential in cancer treatment (Mert et al., 2014).

Anticonvulsant Activity

The anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues was evaluated, with some compounds showing significant activity in a minimal clonic seizure model. This highlights the therapeutic potential of pyrazole derivatives in epilepsy treatment (Ahsan et al., 2013).

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c1-2-10-26-17-12-24(16-8-6-13(20)7-9-16)23-18(17)19(25)22-15-5-3-4-14(21)11-15/h3-9,11-12H,2,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXKOLOGKRIALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.